

5-Chloro-2-cyanophenylboronic acid CAS number 1072946-52-1

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Compound of Interest

Compound Name: 5-Chloro-2-cyanophenylboronic acid

Cat. No.: B1451294

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An In-Depth Technical Guide to **5-Chloro-2-cyanophenylboronic acid** (CAS: 1072946-52-1):
A Strategic Building Block in Modern Synthesis

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount.^[1] Among the vast arsenal of reagents available to the synthetic chemist, organoboron compounds stand out for their unique combination of stability, reactivity, and functional group tolerance.^{[2][3]} **5-Chloro-2-cyanophenylboronic acid**, identified by its CAS number 1072946-52-1, has emerged as a particularly valuable intermediate. Its structure, featuring a trifunctionalized phenyl ring, offers a pre-packaged arrangement of reactive and modulating groups, making it a highly efficient component for constructing complex molecular architectures.^[4]

This guide provides an in-depth technical overview of **5-Chloro-2-cyanophenylboronic acid**, intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its synthetic utility, provide validated experimental insights, and contextualize its application within the broader field of cross-coupling chemistry.

Physicochemical Properties and Structural Rationale

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. The specific arrangement of the boronic acid, chloro, and cyano groups on the phenyl ring is not arbitrary; it is a carefully orchestrated combination that dictates the molecule's reactivity and synthetic potential.

The boronic acid moiety is the primary reactive site, serving as the nucleophilic partner in palladium-catalyzed cross-coupling reactions.^[5] The presence of both a chloro and a cyano group, both of which are electron-withdrawing, significantly influences the electronic properties of the phenyl ring. This electronic modulation can affect the kinetics of the transmetalation step in Suzuki-Miyaura coupling and provides chemists with finer control over synthetic transformations.^{[4][6]}

Table 1: Core Specifications of **5-Chloro-2-cyanophenylboronic acid**

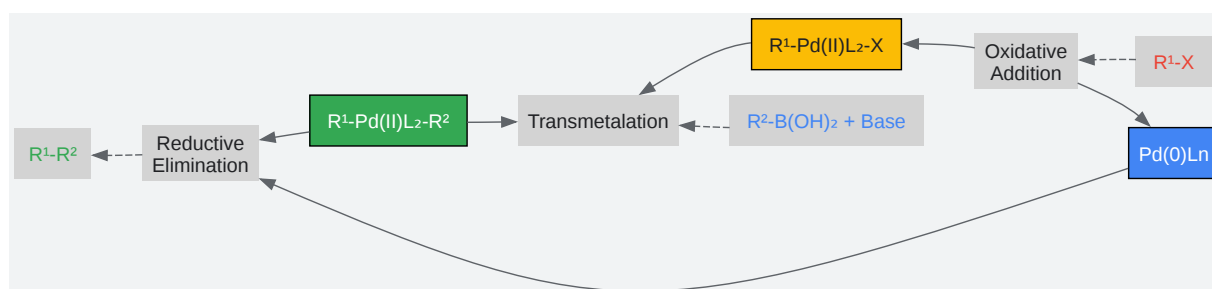
Property	Value	Source(s)
CAS Number	1072946-52-1	^{[7][8]}
IUPAC Name	(5-chloro-2-cyanophenyl)boronic acid	^[7]
Molecular Formula	C ₇ H ₅ BClNO ₂	^[7]
Molecular Weight	181.38 g/mol	^[7]
Appearance	White to off-white solid/powder	^{[4][9]}
Purity	Typically ≥95-98%	^{[10][11]}
Synonyms	5-chloro-2-cyanobenzeneboronic acid	^{[7][12]}

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The preeminent application of **5-Chloro-2-cyanophenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful and widely used tools for the formation of carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures that are common motifs in pharmaceuticals.^{[6][13][14]}

The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide).
- **Transmetalation:** The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This is the crucial step where the boronic acid participates, typically after activation by a base.
- **Reductive Elimination:** The two coupled organic fragments are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.^[15]



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Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

A Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

Trustworthy protocols are self-validating. The following procedure is a representative example for the coupling of **5-Chloro-2-cyanophenylboronic acid** with a generic aryl bromide. The choice of reagents and conditions is critical for success.

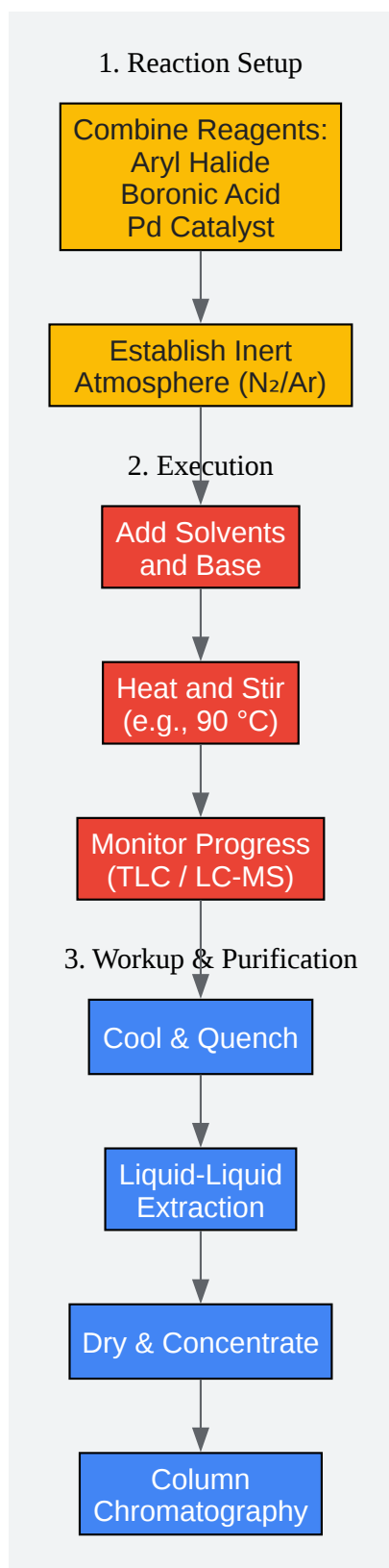
Rationale for Component Selection:

- **Catalyst:** Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available Pd(0) source that is effective for a wide range of substrates.
- **Base:** An aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is standard. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[\[15\]](#)
- **Solvent System:** A biphasic solvent system like Toluene/Ethanol/Water or Dioxane/Water is often used. This ensures that both the organic-soluble reagents and the inorganic base can interact effectively at the phase interface.[\[15\]](#)
- **Temperature:** Heating is typically required to drive the catalytic cycle, with 80-100 °C being a common range.

Step-by-Step Methodology

- **Inert Atmosphere Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), **5-Chloro-2-cyanophenylboronic acid** (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
- **Atmosphere Exchange:** Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.
- **Solvent and Base Addition:** Under a positive pressure of inert gas, add the organic solvent (e.g., Toluene, 5 mL per mmol of aryl bromide) via syringe. Follow this with the addition of a 2M aqueous solution of Na₂CO₃ (2.0 eq).
- **Reaction Execution:** Lower the flask into a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
- **Workup:** Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.
- **Extraction:** Extract the aqueous layer twice more with ethyl acetate.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.



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Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Analytical Characterization Profile

Confirming the identity and purity of **5-Chloro-2-cyanophenylboronic acid** is essential before its use. A combination of spectroscopic techniques provides a comprehensive analytical fingerprint.

Table 2: Expected Analytical Data

Technique	Expected Observations
^1H NMR	Aromatic region (approx. 7.5-8.2 ppm) will show three distinct signals corresponding to the protons on the substituted phenyl ring, with coupling patterns consistent with a 1,2,4-trisubstituted system. A broad singlet for the $\text{B}(\text{OH})_2$ protons may also be observed.
^{13}C NMR	Signals for the six aromatic carbons, with the carbon attached to the boron appearing at a characteristic downfield shift. The cyano carbon ($\text{C}\equiv\text{N}$) signal will also be present (typically 115-120 ppm).
^{11}B NMR	A single, broad peak is expected in the range of +28 to +33 ppm, which is characteristic of a trigonal planar arylboronic acid. [16]
Mass Spec (ESI-)	Expected $[\text{M}-\text{H}]^-$ peak at $m/z \approx 180.0$, showing the characteristic isotopic pattern for one chlorine atom.
FT-IR (cm^{-1})	Strong, sharp absorbance around 2220-2240 cm^{-1} for the nitrile ($\text{C}\equiv\text{N}$) stretch. A broad absorbance around 3200-3500 cm^{-1} for the O-H stretch of the boronic acid. A peak for the C-Cl stretch around 700-800 cm^{-1} .

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of **5-Chloro-2-cyanophenylboronic acid** is non-negotiable. The information is derived from safety data sheets (SDS) and established laboratory best practices.[\[9\]](#)[\[12\]](#)[\[17\]](#)

Table 3: GHS Hazard and Precautionary Information

Category	GHS Information	Source(s)
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[12] [18]
Pictograms	Exclamation Mark (GHS07)	
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[18]

- Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[17\]](#)[\[19\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[\[20\]](#) Avoid formation of dust during weighing and transfer.[\[17\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[9\]](#) For long-term stability and to prevent dehydration to the corresponding boroxine anhydride, refrigeration (2-8 °C) is recommended.
- Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[\[17\]](#)[\[21\]](#)

Broader Impact in Drug Discovery

The true value of a building block like **5-Chloro-2-cyanophenylboronic acid** lies in its ability to accelerate the drug discovery process.[22] The biaryl motif it helps to create is a privileged structure in medicinal chemistry, found in numerous approved drugs. The specific functionalities of this reagent are highly advantageous:

- **Cyano Group:** Can act as a hydrogen bond acceptor, a key interaction for binding to biological targets. It is also a bioisostere for other functional groups and can be a precursor for other functionalities like amines or tetrazoles.
- **Chloro Group:** Modifies the electronic nature of the ring and can serve as a "metabolic soft spot" blocker, improving the pharmacokinetic profile of a drug candidate. It also provides a lipophilic contribution which can enhance membrane permeability.

The use of boronic acids in medicine is well-established, with drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, validating the boronic acid moiety's utility as a pharmacophore.[23][24] Reagents like **5-Chloro-2-cyanophenylboronic acid** are instrumental in the synthesis of the next generation of complex therapeutic agents.[4][25]

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